

(rac)-AG-205 Solubility in Dimethyl Sulfoxide (DMSO): An In-depth Technical Guide

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Compound of Interest

Compound Name: (rac)-AG-205

Cat. No.: B1665634

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **(rac)-AG-205** in Dimethyl Sulfoxide (DMSO), a critical parameter for the handling and application of this compound in research and drug development. **(rac)-AG-205** is a potent inhibitor of the progesterone receptor membrane component 1 (Pgrmc1), a protein implicated in various cellular processes, including sterol synthesis and cell survival signaling. The compound has been shown to prevent neuronal resistance to hypoxic ischemia by blocking NF-kB signaling and activating the BDNF/PI3K/AKT pathway.^{[1][2][3]}

Data Presentation: Solubility of (rac)-AG-205 in DMSO

While specific quantitative solubility data for **(rac)-AG-205** in DMSO is not readily available in published literature, supplier information consistently indicates that DMSO is a suitable solvent for preparing stock solutions. For many research applications, compounds are often prepared in DMSO at concentrations of 10 mM or higher. The table below summarizes the available qualitative and physicochemical data.

Parameter	Value/Information	Source
Qualitative Solubility	Soluble in DMSO. Recommended solvent for creating stock solutions.	[2][4]
Molecular Formula	C ₂₂ H ₂₃ ClN ₆ OS	[2]
Molecular Weight	454.98 g/mol	[2]
Appearance	Solid	[2]
Storage of Solution	-80°C for up to 6 months; -20°C for up to 1 month.	[2]

Experimental Protocols: Determination of Compound Solubility in DMSO

The following are generalized yet detailed methodologies for determining the solubility of a compound like **(rac)-AG-205** in DMSO. These protocols are based on standard laboratory practices.

Protocol 1: Preparation of a Saturated Solution and Quantification

This method provides a direct measurement of the maximum dissolved concentration of a compound in DMSO.

Materials:

- **(rac)-AG-205** powder
- Anhydrous, high-purity DMSO
- Vortex mixer
- Water bath sonicator
- Microcentrifuge

- Calibrated pipette
- HPLC-grade solvents for analysis
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of **(rac)-AG-205** powder to a known volume of DMSO in a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.
- Equilibration: Tightly cap the tube and vortex vigorously for 2-3 minutes. Following this, place the tube in a water bath sonicator for 15-20 minutes to aid dissolution.^[5] For compounds that may require it, gentle heating in a water bath (e.g., at 37°C) can be applied for 10-15 minutes with intermittent vortexing.^[5]
- Equilibrium Incubation: Allow the suspension to equilibrate at a constant temperature (e.g., room temperature) for a period of 24-48 hours to ensure that the solution is fully saturated.
- Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
- Sample Collection: Carefully collect a precise volume of the clear supernatant without disturbing the pellet.
- Dilution and Quantification: Prepare a series of dilutions of the supernatant with a suitable solvent (compatible with both DMSO and the analytical method). Quantify the concentration of **(rac)-AG-205** in the diluted samples using a validated HPLC method against a standard curve of known concentrations.
- Calculation: Calculate the original concentration in the saturated DMSO solution based on the dilution factor. This value represents the solubility.

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This high-throughput method estimates solubility by measuring light scattering from undissolved particles as the compound is introduced into an aqueous buffer from a DMSO stock.

Materials:

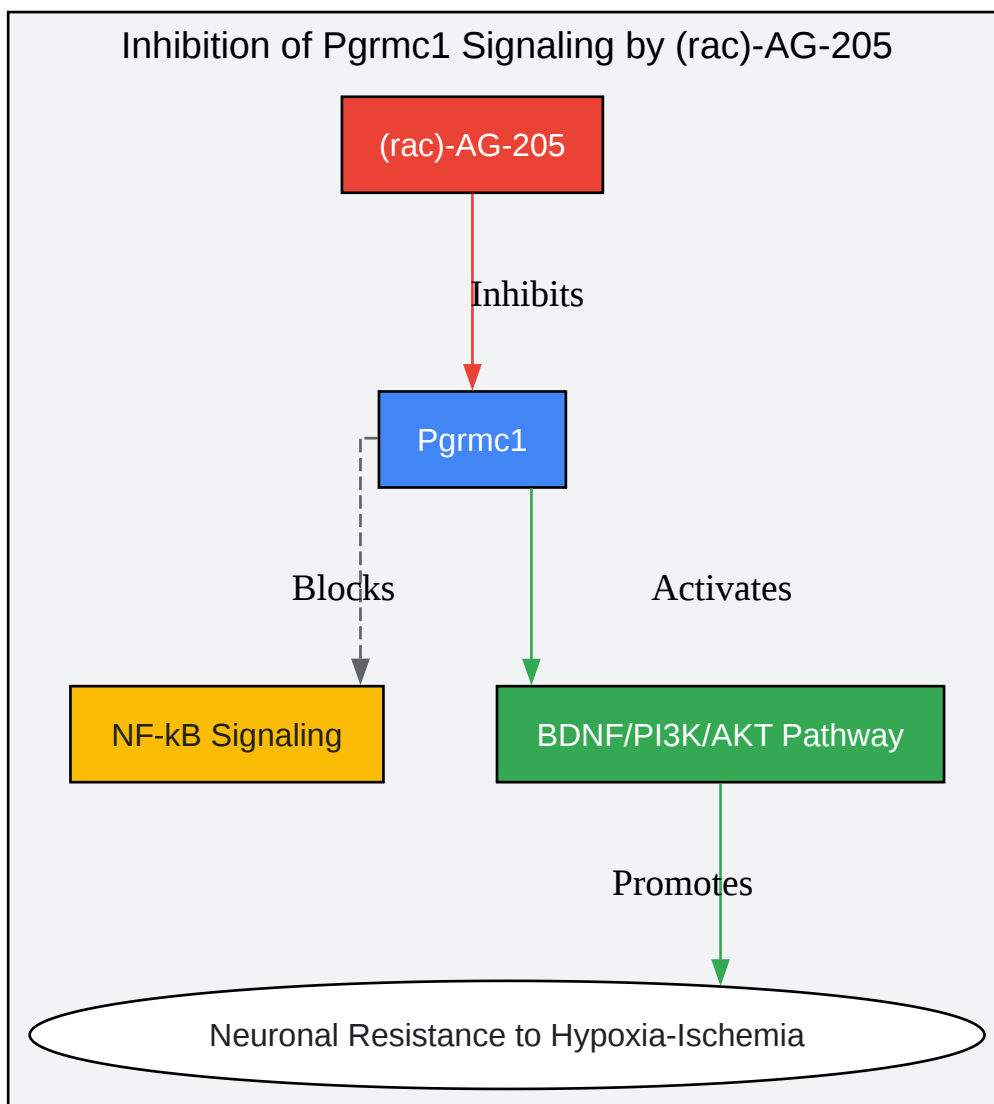
- **(rac)-AG-205** stock solution in DMSO (e.g., 10 mM)
- Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
- Nephelometer or a plate reader with light scattering detection capabilities
- Microplates (e.g., 96-well or 384-well)

Procedure:

- **Preparation of DMSO Stock:** Prepare a high-concentration stock solution of **(rac)-AG-205** in 100% DMSO (e.g., 10 mM).
- **Serial Dilution:** In a microplate, perform serial dilutions of the DMSO stock solution with pure DMSO.
- **Addition to Aqueous Buffer:** Transfer a small, precise volume of each DMSO dilution into a corresponding well of a new microplate containing the aqueous buffer. This step is critical as the rapid change in solvent polarity can induce precipitation.
- **Incubation and Measurement:** Allow the plate to incubate for a set period (e.g., 1-2 hours) at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer.
- **Data Analysis:** The concentration at which a significant increase in light scattering is observed, compared to a DMSO-only control, is considered the kinetic solubility limit in that aqueous system.

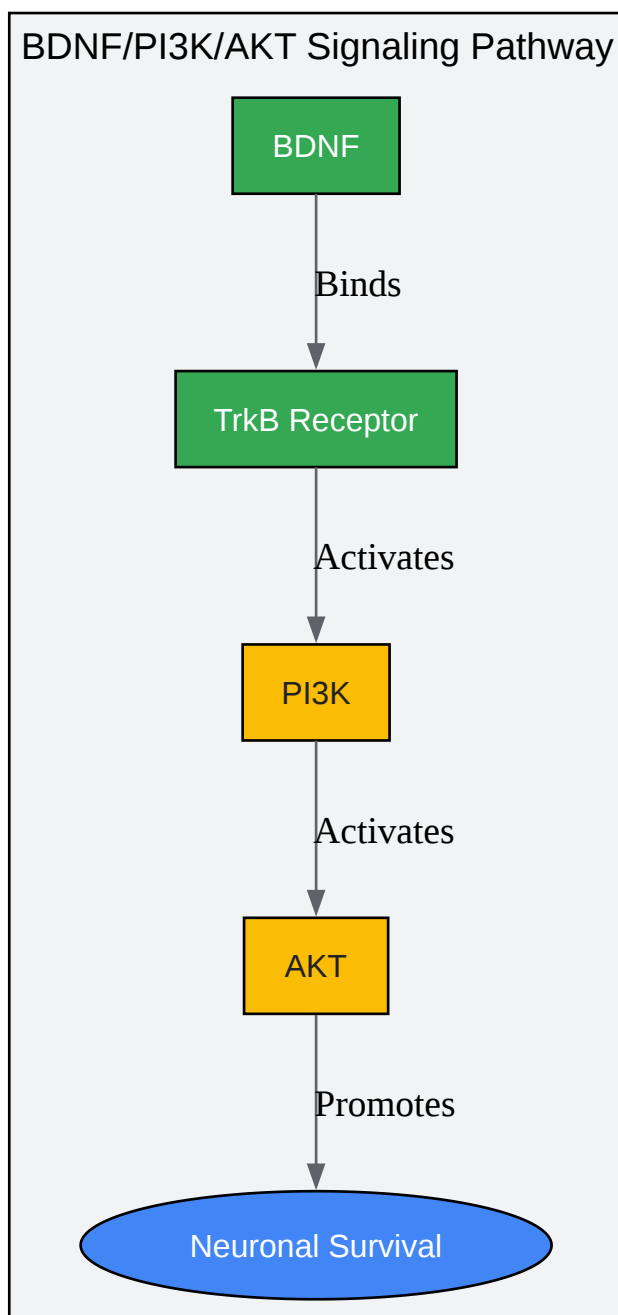
Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving **(rac)-AG-205** and a general experimental workflow.



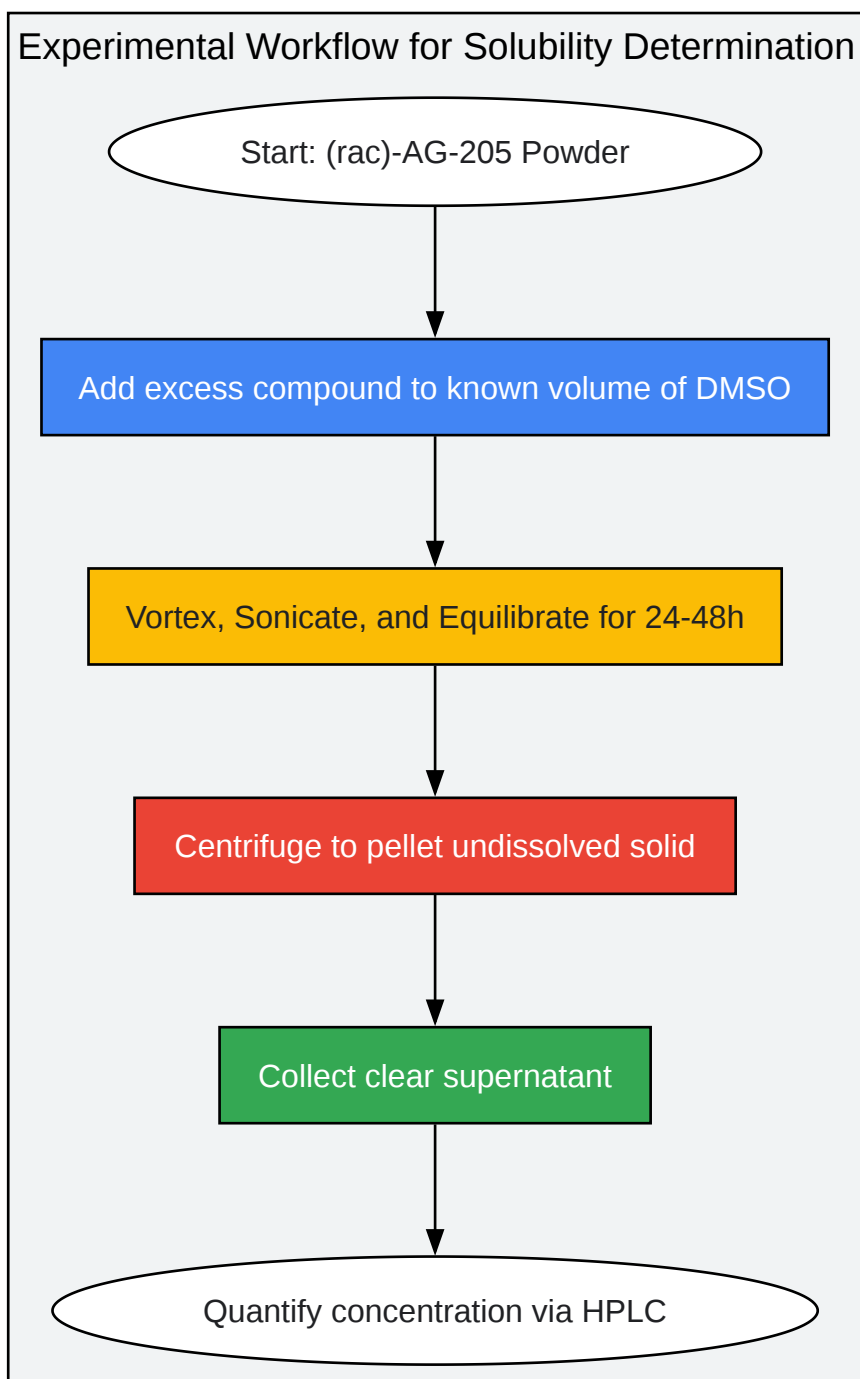
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Caption: Signaling pathway of **(rac)-AG-205**.



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Caption: BDNF/PI3K/AKT signaling cascade.



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Caption: Workflow for solubility measurement.

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